1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2,2-diphenylethanone 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2,2-diphenylethanone
Brand Name: Vulcanchem
CAS No.: 2034458-14-3
VCID: VC6970613
InChI: InChI=1S/C25H24FNO3S/c26-22-14-8-7-13-21(22)23-15-16-27(17-18-31(23,29)30)25(28)24(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23-24H,15-18H2
SMILES: C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C25H24FNO3S
Molecular Weight: 437.53

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2,2-diphenylethanone

CAS No.: 2034458-14-3

Cat. No.: VC6970613

Molecular Formula: C25H24FNO3S

Molecular Weight: 437.53

* For research use only. Not for human or veterinary use.

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2,2-diphenylethanone - 2034458-14-3

Specification

CAS No. 2034458-14-3
Molecular Formula C25H24FNO3S
Molecular Weight 437.53
IUPAC Name 1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2,2-diphenylethanone
Standard InChI InChI=1S/C25H24FNO3S/c26-22-14-8-7-13-21(22)23-15-16-27(17-18-31(23,29)30)25(28)24(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23-24H,15-18H2
Standard InChI Key PQWSITBUUDFEJT-UHFFFAOYSA-N
SMILES C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2,2-diphenylethanone is a complex organic compound belonging to the class of heterocyclic compounds, specifically thiazepanes. Thiazepanes are seven-membered rings containing both sulfur and nitrogen atoms, which are integral to their chemical and biological properties. This compound features a fluorophenyl group and a dioxido moiety, contributing to its unique chemical characteristics and potential biological activities. Its structure suggests applications in medicinal chemistry, particularly as a scaffold for drug development.

Synthesis Methods

The synthesis of 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2,2-diphenylethanone typically involves multi-step organic reactions. These processes may require specific catalysts or reagents to enhance yield and selectivity. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired product purity.

  • Starting Materials: The synthesis often begins with precursors that can form the thiazepan ring and introduce the fluorophenyl and dioxido groups.

  • Reaction Conditions: Controlled laboratory conditions are necessary to optimize the yield and minimize by-products.

  • Analytical Techniques: Nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are essential for characterizing intermediates and confirming the structure of the final product.

Chemical Reactions

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2,2-diphenylethanone can participate in various chemical reactions due to its functional groups. Notable reactions include:

  • Nucleophilic Substitutions: At the sulfur and nitrogen sites of the thiazepan ring.

  • Electrophilic Additions: Also at the sulfur and nitrogen sites.

  • Condensation and Reduction Reactions: Involving the carbonyl group.

Reaction TypeDescription
Nucleophilic SubstitutionOccurs at sulfur and nitrogen sites
Electrophilic AdditionOccurs at sulfur and nitrogen sites
Condensation and ReductionInvolves the carbonyl group

Biological Activity and Potential Applications

The mechanism of action for 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2,2-diphenylethanone is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as enzymes or receptors relevant in disease pathways. Preliminary studies suggest that this compound could act as an inhibitor or modulator in biochemical pathways related to pain management or neuropharmacology.

Potential ApplicationDescription
Pain ManagementPotential role as an inhibitor or modulator
NeuropharmacologyPotential role in modulating neurological pathways

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